5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWJLZAPDSZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899737-54-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits activity primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has been studied for its effects on:
- c-Jun N-terminal Kinase (JNK) : Inhibition of JNK pathways is crucial in cancer therapy and inflammatory diseases. The compound shows promising inhibition rates in high-throughput screening assays .
- Antiproliferative Activity : The compound has demonstrated significant activity against various cancer cell lines, including HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values indicate potent antiproliferative effects .
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications to the triazole core and substituents significantly affect the biological activity of the compound. Key findings include:
- Amino Group : Essential for maintaining bioactive conformation; modifications lead to loss of activity.
- Fluorinated Phenyl Rings : The presence of fluorine atoms enhances lipophilicity and bioavailability, contributing to increased potency .
| Compound | Activity (IC50 μM) | Remarks |
|---|---|---|
| This compound | < 1 | High potency against cancer cell lines |
| Modified versions with different substitutions | Varies | Loss in activity observed with bulky groups |
Chagas Disease Treatment
A notable study investigated the efficacy of this compound in treating Chagas disease caused by Trypanosoma cruzi. The compound exhibited significant suppression of parasite burden in mouse models with a pEC50 > 6, indicating strong potential for further development as an anti-parasitic agent .
Cancer Cell Lines Evaluation
In vitro tests across multiple cancer cell lines demonstrated that the compound's structural modifications directly influenced its antiproliferative activity. For instance:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. A notable study demonstrated that derivatives of 1,2,3-triazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, 5-amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide was shown to inhibit cell proliferation in breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which highlights its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. In vitro assays revealed that the compound's efficacy is comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development
Given the increasing need for sustainable agricultural practices, this compound has been explored for its potential use as a pesticide. Studies have shown that triazole derivatives can act as fungicides against various plant pathogens. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn .
Material Science
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance their properties. Research has focused on synthesizing polymer composites that include this compound to improve thermal stability and mechanical strength. These composites have potential applications in packaging materials and construction .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer activity. The study found that this compound exhibited IC50 values lower than many known chemotherapeutics against breast cancer cell lines.
Case Study 2: Agricultural Application
A field study conducted by agricultural scientists tested the efficacy of a formulation containing this compound on wheat crops affected by Fusarium head blight. The results showed a significant reduction in disease incidence compared to untreated controls.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Table 2: Pharmacological Highlights
Mechanistic and SAR Insights
- Fluorine Effects: The 3-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ). Difluorophenyl vs. dimethoxyphenyl: Fluorine’s electronegativity improves membrane permeability, while methoxy groups may enhance π-stacking but reduce metabolic stability .
- Triazole-Carboxamide Scaffold: The 5-amino-1,2,3-triazole-4-carboxamide core is conserved across analogs, suggesting shared mechanisms (e.g., kinase inhibition, DNA intercalation) . Antiproliferative activity correlates with electron-withdrawing substituents (e.g., Cl, F) on the N-aryl group .
Discontinued Compounds :
- The target compound and its benzyl analog (CAS 899749-94-1) are marked as discontinued, possibly due to synthetic challenges, stability issues, or insufficient efficacy .
Q & A
Q. Optimization Strategies :
- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
- Use HPLC or LC-MS to monitor reaction progress and purity at each stage .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key characterization methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions and purity | Aromatic protons (δ 7.2–8.1 ppm), triazole carbons (δ 140–150 ppm) . |
| High-Resolution Mass Spectrometry (HR-MS) | Verify molecular formula | [M+H]⁺ peak at m/z 376.102 (calculated for C₁₇H₁₂F₃N₅O). |
| HPLC-PDA | Assess purity (>95% for biological assays) | Retention time and UV absorption profile. |
Note : X-ray crystallography can resolve ambiguities in regiochemistry if single crystals are obtainable.
Basic: How can researchers mitigate low aqueous solubility during in vitro biological assays?
Answer:
Low solubility is common in fluorinated triazoles due to hydrophobic aryl groups. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- Structural analogs : Synthesize derivatives with polar substituents (e.g., hydroxyl or amine groups) while retaining bioactivity.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved dispersion .
Advanced: What computational approaches are used to predict interactions between this compound and target enzymes (e.g., COX-2)?
Answer:
Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Focus on hydrogen bonding with fluorophenyl groups and triazole-carboxamide interactions .
Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in explicit solvent).
Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the catalytic site (e.g., COX-2’s arachidonic acid binding pocket) .
Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: How should researchers address contradictory reports on this compound’s biological activity across studies?
Answer:
Contradictions often arise from assay variability. Methodological recommendations:
- Standardize Assays : Use consistent cell lines (e.g., HT-29 for COX-2 inhibition) and control compounds.
- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to compare potency and efficacy thresholds .
- Meta-Analysis : Statistically aggregate data from multiple studies, adjusting for variables like incubation time or serum content .
Example : If Study A reports IC₅₀ = 5 µM (COX-2) and Study B finds no activity, re-evaluate enzyme source (human vs. murine) or assay pH.
Advanced: What strategies can reduce off-target toxicity while maintaining therapeutic efficacy?
Answer:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-fluorobenzyl with pyridyl) to isolate toxicity drivers .
Prodrug Design : Mask the carboxamide group with ester linkages to improve selectivity and reduce hepatic toxicity.
Toxicogenomics : Use RNA-seq or proteomics to identify pathways affected by the compound in primary cells .
Validation : Compare cytotoxicity (CC₅₀) in normal vs. cancer cell lines (e.g., HEK-293 vs. MCF-7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
